molecular formula C6H12FNO B1396206 (4-Fluoropiperidin-4-YL)methanol CAS No. 949100-11-2

(4-Fluoropiperidin-4-YL)methanol

Cat. No. B1396206
M. Wt: 133.16 g/mol
InChI Key: HMCPBCNFXXRANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Fluoropiperidin-4-YL)methanol”, also known as 4-fluoro methylphenidate (4F-MPH), is a synthetic molecule that belongs to the class of piperidine-based stimulants. It has a molecular formula of C6H12FNO and a molecular weight of 133.16 g/mol .


Molecular Structure Analysis

The molecular structure of “(4-Fluoropiperidin-4-YL)methanol” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4-position with a fluorine atom and a methanol group .


Physical And Chemical Properties Analysis

“(4-Fluoropiperidin-4-YL)methanol” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

Synthesis and Chiral Ligands

  • (Alvarez-Ibarra et al., 2010) discussed the synthesis of enantiopure β-amino alcohols based on l-pipecolinic acid. These compounds are similar in structure to (4-Fluoropiperidin-4-YL)methanol and are used as chiral ligands in catalytic reactions. This research highlights the potential application of (4-Fluoropiperidin-4-YL)methanol in asymmetric synthesis and catalysis.

Fluorescence Sensing Properties

  • Morakot et al. (2005) conducted research on fluoroionophores derived from calix[4]arene, which are structurally related to (4-Fluoropiperidin-4-YL)methanol. They found that these compounds have fluorescence sensing properties, particularly for sodium ions in methanol (Morakot et al., 2005). This suggests a potential application of (4-Fluoropiperidin-4-YL)methanol in the development of fluorescence-based sensors.

Interaction with Alcohols

  • Maity et al. (2011) studied the interaction of alcohols with fluorophenylacetylenes, which are structurally related to (4-Fluoropiperidin-4-YL)methanol. They found specific hydrogen bonding patterns and interactions with the π electron density of the C≡C bond (Maity et al., 2011). This indicates potential applications in studying molecular interactions and designing new materials with specific binding properties.

Catalytic Applications

  • Ágai et al. (2004) explored the synthesis of benzylpiperidines, which are related to (4-Fluoropiperidin-4-YL)methanol, and their application in catalysis. This work demonstrates the potential use of (4-Fluoropiperidin-4-YL)methanol in heterogeneous catalysis and as a building block in organic synthesis (Ágai et al., 2004).

Novel Platform Chemicals

  • Deutsch et al. (2007) investigated the condensation of glycerol with aldehydes to form cyclic acetals, exploring compounds structurally similar to (4-Fluoropiperidin-4-YL)methanol. This research suggests the potential of (4-Fluoropiperidin-4-YL)methanol as a precursor in the synthesis of novel platform chemicals (Deutsch et al., 2007).

Biomimetic Chelating Ligands

  • Gaynor et al. (2023) explored the preparation of compounds as precursors for biomimetic chelating ligands. This research opens the possibility of using (4-Fluoropiperidin-4-YL)methanol in the synthesis of chelating agents for biomimetic applications (Gaynor et al., 2023).

Safety And Hazards

The safety data sheet for “(4-Fluoropiperidin-4-YL)methanol” indicates that it is a hazardous substance. It has a GHS pictogram with a signal word “Warning”. The hazard statements include H319, which means it causes serious eye irritation .

properties

IUPAC Name

(4-fluoropiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-6(5-9)1-3-8-4-2-6/h8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCPBCNFXXRANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307235
Record name 4-Fluoro-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoropiperidin-4-YL)methanol

CAS RN

949100-11-2
Record name 4-Fluoro-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949100-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoropiperidin-4-YL)methanol
Reactant of Route 2
(4-Fluoropiperidin-4-YL)methanol
Reactant of Route 3
(4-Fluoropiperidin-4-YL)methanol
Reactant of Route 4
(4-Fluoropiperidin-4-YL)methanol
Reactant of Route 5
(4-Fluoropiperidin-4-YL)methanol
Reactant of Route 6
(4-Fluoropiperidin-4-YL)methanol

Citations

For This Compound
3
Citations
JP Ribet, R Pena, JL Maurel, C Belin, M Tillard… - … Acta Part A: Molecular …, 2005 - Elsevier
{[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt (C 20 H 22 ClF 2 N 3 O, C 4 H 4 O 4 ) (1) was synthesized and …
Number of citations: 7 www.sciencedirect.com
DR Renk, M Skraban, D Bier, A Schulze… - European journal of …, 2021 - Elsevier
With the aim to obtain potent adenosine A 2A receptor (A 2A R) ligands, a series of eighteen derivatives of 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzo[d]thiazol-2-yl)-4-…
Number of citations: 8 www.sciencedirect.com
S Bollinger, H Hübner, FW Heinemann… - Journal of medicinal …, 2010 - ACS Publications
To further improve the maximal serotonergic efficacy and better understand the configurational requirements for 5-HT 1A binding and activation, we generated and biologically …
Number of citations: 29 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.